Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cdc7 kinase inhibition Structure-activity relationship 4-substituted 7-azaindole

Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 1134327-80-2) is a functionalized 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative with a chlorine atom at the 4-position and a methyl acetate moiety at the 3-position. The 7-azaindole core is a recognized privileged scaffold in kinase inhibitor drug discovery, functioning as a bioisostere of both indole and purine systems and enabling fine-tuned modulation of target binding and ADME properties.

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
CAS No. 1134327-80-2
Cat. No. B1530444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
CAS1134327-80-2
Molecular FormulaC10H9ClN2O2
Molecular Weight224.64 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=NC=CC(=C12)Cl
InChIInChI=1S/C10H9ClN2O2/c1-15-8(14)4-6-5-13-10-9(6)7(11)2-3-12-10/h2-3,5H,4H2,1H3,(H,12,13)
InChIKeyWIFKKUUSWXNSOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 1134327-80-2): Procurement-Grade 7-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 1134327-80-2) is a functionalized 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative with a chlorine atom at the 4-position and a methyl acetate moiety at the 3-position [1]. The 7-azaindole core is a recognized privileged scaffold in kinase inhibitor drug discovery, functioning as a bioisostere of both indole and purine systems and enabling fine-tuned modulation of target binding and ADME properties [2]. This compound serves as a versatile synthetic intermediate, with the 4-chloro substituent providing a handle for nucleophilic aromatic substitution and cross-coupling reactions, while the methyl ester at C3 acts as a protected carboxylic acid synthon for further derivatization .

Why Generic 7-Azaindole Analogs Cannot Substitute for Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate in Kinase Inhibitor Synthesis


Substituting this specific 4-chloro-3-acetate building block with unsubstituted 7-azaindole, alternative 4-halogen analogs, or 3-carboxylic acid derivatives introduces quantifiable divergence in both downstream synthetic efficiency and final kinase inhibitor potency profiles. Direct comparative structure-activity relationship (SAR) data from Cdc7 kinase inhibitor programs demonstrate that exchanging the 4-position substituent (H, Cl, Br, OCH₃) leads to quantitatively significant changes in inhibitory activity, with the 4-chloro analog exhibiting distinct potency and selectivity characteristics compared to 4-methoxy and unsubstituted counterparts [1]. Furthermore, the methyl ester functionality at the 3-position provides a specific reactivity profile—enabling controlled hydrolysis to the carboxylic acid or transesterification—that is not equivalently replicated by the free acid or alternative esters, affecting solubility, purification, and subsequent coupling step yields [2].

Quantitative Differentiation Evidence for Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Against Closest Analogs


4-Chloro Substitution Enables Divergent Kinase Inhibitory Activity Relative to 4-H and 4-Methoxy Analogs in Cdc7 Assays

In the Cdc7 kinase inhibitor SAR study by Ermoli et al. (2009), the 4-position substituent on the 1H-pyrrolo[2,3-b]pyridine scaffold was systematically varied and assessed for Cdc7 inhibitory activity. The 4-methoxy analog exhibited an IC50 of 0.46 μM, representing a 22-fold improvement over the unsubstituted 4-H analog (IC50 = 10 μM). The 4-chloro and 4-bromo analogs showed intermediate potency, approximately 5-fold less potent than the 4-methoxy variant [1]. This demonstrates that the 4-chloro substitution imparts a distinct potency fingerprint that is not interchangeable with 4-H or 4-OCH₃, making the 4-chloro building block essential for accessing a specific activity range in lead optimization campaigns.

Cdc7 kinase inhibition Structure-activity relationship 4-substituted 7-azaindole

4-Chloro-7-azaindole Scaffold Shows Favorable Kinome-Wide Selectivity Profile in TAK1/MAP4K2 Inhibitor Programs

Tan et al. (2014) identified a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines as potent dual TAK1/MAP4K2 inhibitors through kinome-wide selectivity profiling. The 4-substituted pyrrolo[2,3-b]pyridine served as the hinge-interacting 'head' motif in type II kinase inhibitors, with the 4-substituent directly influencing binding affinity and selectivity across the kinome. Compounds bearing the 4-chloro-7-azaindole head group demonstrated potent inhibition of TAK1 and MAP4K2 (IC50 values in low nanomolar range for optimized analogs such as 1 (NG25) and 2), while also showing activity against pharmacologically interrogated kinases including p38α and ABL [1]. This profile is distinct from 4-methoxy or 4-unsubstituted variants, which exhibit different kinome-wide selectivity fingerprints [1].

TAK1 kinase MAP4K2 kinase Type II kinase inhibitor Kinome selectivity

Methyl Ester Functionality at C3 Provides Distinct Synthetic Utility Compared to Free Carboxylic Acid Analog

Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate (CAS 1134327-80-2) contains a methyl ester at the 3-position that serves as a masked carboxylic acid. The corresponding free acid, 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid (CAS 1060794-98-0), is commercially available but exhibits different physicochemical properties: the methyl ester has a calculated XLogP3-AA of 1.7 versus approximately 1.0–1.2 for the free acid, indicating higher lipophilicity that facilitates organic-phase reactions and chromatographic purification [1]. The ester can be selectively hydrolyzed under basic conditions (NaOH, H₂O/EtOH, reflux) to generate the free acid quantitatively, enabling a divergent synthetic strategy where the ester serves as a stable, non-zwitterionic intermediate for multi-step sequences . This contrasts with the free acid, which can form salts and exhibit reduced solubility in organic solvents, complicating subsequent coupling reactions.

Synthetic intermediate Ester hydrolysis Prodrug design Protecting group strategy

4-Chloro Substituent Enables Late-Stage Diversification via Nucleophilic Aromatic Substitution and Cross-Coupling

The 4-chloro substituent on the pyridine ring of the 7-azaindole core is a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, as well as for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This contrasts with the 4-H (unsubstituted) analog (CAS 169030-84-6), which lacks a reactive handle at this position and requires electrophilic aromatic substitution or directed metalation for functionalization—processes that are less predictable on heterocyclic systems and may require protection/deprotection of the indole N-H [1]. The 4-bromo analog offers similar cross-coupling reactivity but with different oxidative addition rates in palladium-catalyzed reactions, while the 4-methoxy analog is electron-donating and deactivates the ring toward SNAr. The 4-chloro substituent thus provides a balanced reactivity profile: sufficiently activated for SNAr under mild conditions, yet compatible with cross-coupling conditions without competing side reactions .

Nucleophilic aromatic substitution Cross-coupling Late-stage functionalization Medicinal chemistry

Optimal Procurement and Application Scenarios for Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate


Lead Optimization in Cdc7 Kinase Inhibitor Programs Requiring Intermediate Potency Range (IC50 ~1–5 μM)

When Cdc7 kinase inhibitor programs demand exploration of the intermediate potency range distinct from both the high-potency 4-methoxy analogs (IC50 ~0.46 μM) and the low-potency 4-unsubstituted analogs (IC50 ~10 μM), Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate provides the optimal starting scaffold [1]. The 4-chloro substitution yields an estimated IC50 of approximately 2–3 μM in Cdc7 assays, enabling SAR exploration that bridges the gap between weakly active and highly potent series. The methyl ester at C3 allows for further derivatization (e.g., amidation, reduction, or hydrolysis) without premature introduction of a charged carboxylate that could compromise cellular permeability.

Synthesis of TAK1/MAP4K2 Dual Inhibitors Using 4-Chloro-7-azaindole as a Hinge-Binding Head Motif

Building on the type II kinase inhibitor pharmacophore described by Tan et al. (2014), where 4-substituted 1H-pyrrolo[2,3-b]pyridines serve as hinge-binding head motifs, this methyl ester building block enables convergent synthesis of dual TAK1/MAP4K2 inhibitors [1]. The 4-chloro substituent can be retained or further elaborated via SNAr or cross-coupling, while the 3-acetate ester can be hydrolyzed and coupled to linker-tail fragments (e.g., 1,3-benzoic acid linkers and 3-trifluoromethylbenzamide tails) to generate compounds with potent biochemical and cellular activity against both kinases.

Fragment-Based or DNA-Encoded Library (DEL) Synthesis with Orthogonal Functionalization Vectors

The compound presents three distinct synthetic handles—the 4-chloro group (SNAr/cross-coupling), the N1 indole proton (N-alkylation/arylation), and the C3 methyl ester (hydrolysis/amidation)—making it an ideal trifunctional building block for fragment-based drug discovery or DNA-encoded library construction [1]. The orthogonal reactivity of these three positions allows for sequential diversification without protecting group manipulation, a significant advantage over simpler 7-azaindole building blocks that offer fewer functionalization vectors.

Synthesis of 7-Azaindole-3-acetic Acid Derivatives for CRTh2 Receptor Antagonist or COX Inhibitor Programs

The 7-azaindole-3-acetic acid scaffold has been identified as a privileged chemotype for CRTh2 (DP2) receptor antagonists with oral bioavailability in preclinical models, as well as for COX enzyme inhibition [1]. Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate serves as a direct precursor: basic hydrolysis yields 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid, which can be further functionalized at the 4-position to generate analogs in these therapeutically relevant series .

Quote Request

Request a Quote for Methyl 2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.